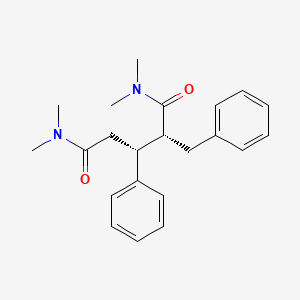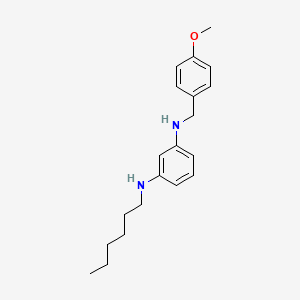
3-(n-Docosylamino)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(n-Docosylamino)-pyridine (3-DAP) is a synthetic compound that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic amine that contains a pyridine ring and a docosylamino group, which can be used as both a ligand and an intermediate in a variety of reactions. 3-DAP has been used in a variety of fields, including catalysis, materials science, and drug discovery, and has been found to be a very useful tool for many types of scientific research.
科学的研究の応用
3-(n-Docosylamino)-pyridine has been used in a variety of scientific research applications, including catalysis, materials science, and drug discovery. In catalysis, this compound has been used as a ligand in a variety of reactions, including the Heck reaction, the Suzuki reaction, and the Sonogashira coupling. In materials science, this compound has been used in the synthesis of polymers, nanomaterials, and organic semiconductors. In drug discovery, this compound has been used as a ligand for the development of new drugs, as well as for the optimization of existing drugs.
作用機序
The mechanism of action of 3-(n-Docosylamino)-pyridine is not fully understood, but it is believed to involve the formation of a complex between the pyridine ring and the docosylamino group. This complex is believed to be responsible for the unique properties of this compound, such as its ability to act as both a ligand and an intermediate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, as it has not been extensively studied in humans. However, this compound has been found to be non-toxic in animal studies, and it has been found to be non-mutagenic in bacterial studies. It is believed that this compound may have some beneficial effects on the body, as it has been found to have anti-inflammatory and antioxidant properties in animal studies.
実験室実験の利点と制限
The main advantage of using 3-(n-Docosylamino)-pyridine in lab experiments is its ability to act as both a ligand and an intermediate in a variety of reactions. This makes it a very versatile tool for scientific research. However, this compound also has some limitations, such as its relatively low solubility in some solvents and its relatively high cost.
将来の方向性
The future of 3-(n-Docosylamino)-pyridine is bright, as its unique properties make it a very useful tool for scientific research. There are several potential future directions for this compound research, including the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new applications for this compound in materials science and drug discovery. Additionally, research into the mechanism of action of this compound could provide valuable insight into its unique properties.
合成法
3-(n-Docosylamino)-pyridine can be synthesized through a variety of methods, including the use of a Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. In the Grignard reaction, a pyridine derivative is reacted with a Grignard reagent to form this compound. In the Knoevenagel condensation, an aldehyde is reacted with a secondary amine to form this compound. In the Wittig reaction, a phosphonium salt is reacted with an alkyl halide to form this compound. All of these methods have been found to be effective in producing this compound in high yields.
特性
IUPAC Name |
N-docosylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPNFZJERBNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














